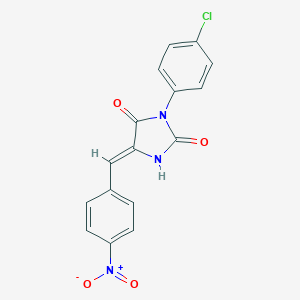

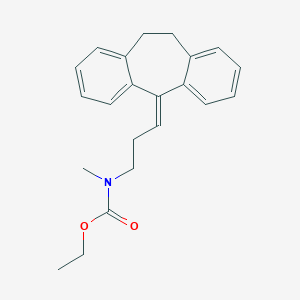

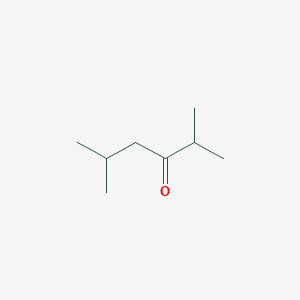

6-乙酰吡啶-2-羧酸乙酯

描述

MD-0727 是一种由 Ironwood Pharmaceuticals, Inc. 开发的小分子药物。 该化合物通过抑制肠道对胆固醇的吸收来发挥作用,从而降低体内胆固醇的总水平 .

科学研究应用

MD-0727 有几个科学研究应用,包括:

化学: 用作研究胆固醇吸收抑制剂及其机制的模型化合物。

生物学: 研究其对胆固醇代谢的影响及其降低动物模型胆固醇水平的潜力。

医学: 正在开发为治疗高胆固醇血症和相关心血管疾病的治疗剂。

工业: 在开发新的降胆固醇药物和制剂中的潜在用途 .

准备方法

合成路线和反应条件: MD-0727 的合成涉及多个步骤,包括中间化合物的制备及其在受控条件下的后续反应。 确切的合成路线和反应条件是 Ironwood Pharmaceuticals, Inc. 的专有信息。 已知合成涉及标准有机化学技术,例如缩合反应、纯化步骤和结晶 .

工业生产方法: MD-0727 的工业生产可能涉及将实验室合成工艺扩展到更大的规模。 这将包括优化反应条件以确保高产率和纯度,以及实施质量控制措施以保持最终产品的稳定性。 生产过程还将涉及使用为大规模化学合成而设计的工业级设备和设施 .

化学反应分析

反应类型: MD-0727 会发生各种化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和三氧化铬。

还原: 常见试剂包括在钯催化剂存在下的氢气。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会产生酮或羧酸,而还原反应可能会产生醇 .

作用机制

MD-0727 通过抑制肠道对胆固醇的吸收来发挥作用。 它靶向 Niemann-Pick C1-Like 1 (NPC1L1) 蛋白,该蛋白负责从肠腔摄取胆固醇进入肠上皮细胞。 通过抑制这种蛋白,MD-0727 减少了吸收到血液中的胆固醇量,从而降低了总胆固醇水平 .

类似化合物:

依泽替米贝: 另一种靶向 NPC1L1 蛋白的胆固醇吸收抑制剂。

辛伐他汀: 一种他汀类药物,它抑制 HMG-CoA 还原酶,减少肝脏中胆固醇的合成。

阿托伐他汀: 另一种作用机制与辛伐他汀相似的他汀类药物

MD-0727 的独特性: MD-0727 在于其专门靶向 NPC1L1 蛋白,该蛋白直接抑制肠道对胆固醇的吸收。 这种作用机制不同于他汀类药物,他汀类药物主要减少肝脏中胆固醇的合成。 此外,MD-0727 已显示出具有最小的全身暴露潜力,这可能与其他降胆固醇药物相比降低了副作用的风险 .

相似化合物的比较

Ezetimibe: Another cholesterol absorption inhibitor that targets the NPC1L1 protein.

Simvastatin: A statin that inhibits the enzyme HMG-CoA reductase, reducing cholesterol synthesis in the liver.

Atorvastatin: Another statin with a similar mechanism of action to simvastatin

Uniqueness of MD-0727: MD-0727 is unique in its specific targeting of the NPC1L1 protein, which directly inhibits cholesterol absorption in the intestines. This mechanism of action is different from statins, which primarily reduce cholesterol synthesis in the liver. Additionally, MD-0727 has shown potential for minimal systemic exposure, which may reduce the risk of side effects compared to other cholesterol-lowering drugs .

属性

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?

A1: Ethyl 6-acetylpyridine-2-carboxylate possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].

Q2: What types of reactions can Ethyl 6-acetylpyridine-2-carboxylate undergo in organic synthesis?

A2: Ethyl 6-acetylpyridine-2-carboxylate exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].

Q3: The research mentions using microwave irradiation. What is its significance in these reactions?

A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].

Q4: What are the potential applications of the cobalt complex derived from Ethyl 6-acetylpyridine-2-carboxylate?

A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from Ethyl 6-acetylpyridine-2-carboxylate demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

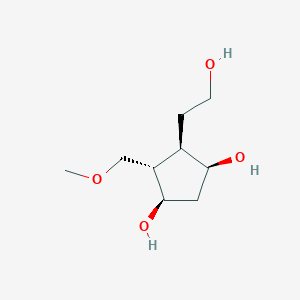

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)

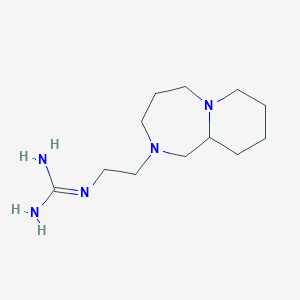

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)

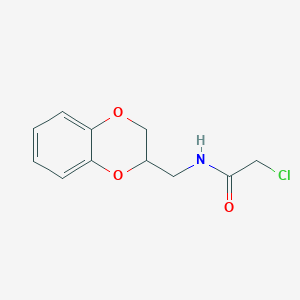

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)